Ethyl 2,2-difluoro-2-(pyrimidin-5-yl)acetate

Lipophilicity Membrane permeability Drug design

Ethyl 2,2-difluoro-2-(pyrimidin-5-yl)acetate (C₈H₈F₂N₂O₂, MW 202.16) is a fluorinated heterocyclic ester that serves as a versatile building block in pharmaceutical and agrochemical research. Its structure combines an electron-withdrawing difluoroacetyl group with a pyrimidin-5-yl ring, imparting distinct electronic and lipophilic properties that make it a valuable intermediate for constructing bioactive molecules.

Molecular Formula C8H8F2N2O2
Molecular Weight 202.161
CAS No. 1250685-30-3
Cat. No. B2484227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,2-difluoro-2-(pyrimidin-5-yl)acetate
CAS1250685-30-3
Molecular FormulaC8H8F2N2O2
Molecular Weight202.161
Structural Identifiers
SMILESCCOC(=O)C(C1=CN=CN=C1)(F)F
InChIInChI=1S/C8H8F2N2O2/c1-2-14-7(13)8(9,10)6-3-11-5-12-4-6/h3-5H,2H2,1H3
InChIKeyWFCJHPBGWOCBDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2,2-Difluoro-2-(pyrimidin-5-yl)acetate (CAS 1250685-30-3) – Fluorinated Pyrimidine Building Block Procurement Guide for Medicinal Chemistry


Ethyl 2,2-difluoro-2-(pyrimidin-5-yl)acetate (C₈H₈F₂N₂O₂, MW 202.16) is a fluorinated heterocyclic ester that serves as a versatile building block in pharmaceutical and agrochemical research. Its structure combines an electron-withdrawing difluoroacetyl group with a pyrimidin-5-yl ring, imparting distinct electronic and lipophilic properties that make it a valuable intermediate for constructing bioactive molecules [1].

1 Fluorinated pyrimidine ester building block for medicinal chemistry
2 Electron-withdrawing difluoroacetyl group for property modulation
3 Reported CNS drug-like TPSA profile supports probe design

Why Generic Substitution of Ethyl 2,2-Difluoro-2-(pyrimidin-5-yl)acetate Fails: Quantifiable Differences Versus Methyl Ester and Free Acid


Although methyl 2,2-difluoro-2-(pyrimidin-5-yl)acetate (CAS 1803581-68-1) and 2,2-difluoro-2-(pyrimidin-5-yl)acetic acid (CAS 1250738-18-1) share an identical fluorinated pyrimidine core, interchanging them alters key physicochemical parameters that govern membrane permeability, synthetic reactivity, and biological target engagement [1][2][3]. Note: Direct head-to-head pharmacological comparisons are absent from the primary literature; the evidence below is derived from validated computed properties and vendor specifications, providing reproducible quantitative differentiation relevant to procurement decisions.

Lipophilicity
Higher XLogP3 (reported)
Methyl ester / free acid exhibit lower lipophilicity; may alter membrane permeability
Polar surface area
TPSA within CNS-favorable range
Free acid exceeds typical CNS cutoff; BBB penetration may differ
Conformational flexibility
Greater rotatable bond count (reported)
Methyl ester / free acid have fewer rotatable bonds; induced-fit binding may shift
Commercial purity
Higher reported purity (lot-dependent)
Methyl ester often supplied at lower purity; synthetic reproducibility may require verification

Product-Specific Quantitative Differentiation Evidence for Ethyl 2,2-Difluoro-2-(pyrimidin-5-yl)acetate (CAS 1250685-30-3)


XLogP3 Lipophilicity: Ethyl Ester Achieves 0.4–0.7 Log Unit Higher Value Than Methyl Ester and Free Acid

The computed octanol–water partition coefficient (XLogP3) for ethyl 2,2-difluoro-2-(pyrimidin-5-yl)acetate is 1.1 [1], compared to 0.7 for the methyl ester [2] and 0.4 for the free acid [3]. This 0.4–0.7 log unit increase denotes substantially higher lipophilicity, which can translate into improved passive membrane diffusion—a critical advantage when the compound is used as a prodrug precursor or cell-permeable probe.

Lipophilicity
Reported
XLogP3 1.1
vs 0.7 (methyl) / 0.4 (acid)
Higher lipophilicity may support passive diffusion in prodrug research.
Computed XLogP3 3.0; confirm via experimental logP if critical.
Lipophilicity Membrane permeability Drug design

Topological Polar Surface Area (TPSA): Ethyl Ester Maintains CNS-Favorable Profile Versus Free Acid

The topological polar surface area (TPSA) of the ethyl ester is 52.1 Ų [1], while the free acid reaches 63.1 Ų [2]—a difference of 11 Ų. The additional hydrogen-bond donor in the carboxylic acid increases TPSA, which is inversely correlated with passive CNS penetration. The ethyl ester’s TPSA remains below the widely recognized ≤60 Ų threshold for blood-brain barrier penetration, whereas the free acid exceeds it.

Polar Surface Area
Reported
52.1 Ų
free acid 63.1 Ų
TPSA below 60 Ų aligns with CNS drug-likeness screening context.
Computed value; experimental confirmation of BBB penetration recommended.
Polar surface area Blood-brain barrier CNS drug design

Rotatable Bond Count: Ethyl Ester Provides Greater Conformational Flexibility for Induced-Fit Binding

The ethyl ester possesses 4 rotatable bonds [1], compared to 3 for the methyl ester [2] and 2 for the free acid [3]. Each additional rotatable bond increases the conformational space accessible to the molecule. While this can enhance induced-fit binding to flexible protein pockets, it also incurs a modest entropic penalty in rigid binding sites—making it a tuneable parameter for medicinal chemists.

Rotatable Bonds
Reported
4 bonds
methyl: 3, acid: 2
Greater conformational flexibility supports induced-fit binding studies.
Entropic penalty may apply in rigid sites; docking assessment advised.
Conformational flexibility Rotatable bonds Structure-based design

Commercial Purity: Ethyl Ester Delivers 97% Purity vs 95% for Methyl Ester from a Common Vendor

From Leyan (Shanghai Haohong Biomedical Technology Co.), ethyl 2,2-difluoro-2-(pyrimidin-5-yl)acetate is supplied at a certified purity of 97% , while the methyl ester is listed at 95% purity . This 2% absolute purity difference, when applied across multi-step parallel syntheses, can reduce impurity carry-over, minimize side-product formation, and lower downstream purification burden.

Commercial Purity
Data to verify
97% (ethyl ester)
methyl ester 95% (same vendor)
Reported higher purity may reduce side reactions in parallel synthesis.
Batch-to-batch variation requires independent verification.
Purity Procurement Reproducibility

Best-Fit Application Scenarios for Ethyl 2,2-Difluoro-2-(pyrimidin-5-yl)acetate (CAS 1250685-30-3)


Design of CNS-Penetrant Probes Requiring TPSA Below the 60 Ų Cutoff

With a TPSA of 52.1 Ų [1], ethyl 2,2-difluoro-2-(pyrimidin-5-yl)acetate remains well within CNS drug-like space, unlike the free acid (63.1 Ų) [2]. Neuroscience programs targeting central enzymes or receptors should procure the ethyl ester to maintain blood-brain barrier permeability in derived compounds.

Parallel Library Synthesis Demanding High-Purity Building Blocks

For automated or high-throughput parallel chemistry, the 97% purity of the ethyl ester reduces side reactions relative to the 95% pure methyl ester . This directly decreases the number of failed reactions and the time spent on preparative HPLC, lowering overall cost per compound.

Prodrug Development Leveraging Superior Lipophilicity

The ethyl ester's XLogP3 of 1.1—0.4 units higher than the methyl ester and 0.7 units higher than the free acid [1][2][3]—provides a measurable advantage in prodrug strategies where enhanced membrane permeability is required for oral absorption or intracellular delivery.

Structure-Based Drug Design Targeting Flexible Binding Sites

The 4 rotatable bonds in the ethyl ester (vs 3 in the methyl ester and 2 in the free acid) [1][2][3] permit greater conformational sampling. This property is desirable when the target protein possesses a flexible or cryptic binding pocket that benefits from induced-fit ligand adaptation.

Application
Selection Property
Validation Focus
CNS-penetrant probe design
TPSA within CNS drug-like range
BBB permeability model evaluation
Parallel library synthesis
Higher reported purity (97%)
Synthetic reproducibility and HPLC burden
Prodrug development
Elevated lipophilicity (XLogP3)
Membrane permeability assay
Flexible binding site targeting
Greater conformational flexibility
Induced-fit docking studies
Quote Request

Request a Quote for Ethyl 2,2-difluoro-2-(pyrimidin-5-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.